Cas no 338-61-4 (3,3-Bis(fluoromethyl)oxetane)

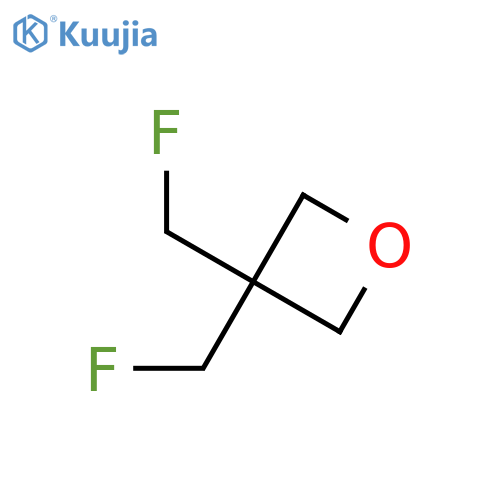

3,3-Bis(fluoromethyl)oxetane structure

商品名:3,3-Bis(fluoromethyl)oxetane

CAS番号:338-61-4

MF:C5H8F2O

メガワット:122.113228797913

CID:829237

3,3-Bis(fluoromethyl)oxetane 化学的及び物理的性質

名前と識別子

-

- 3,3-Bis(fluoromethyl)oxetane

- 3,3-Bis-(fluormethyl)-oxetan

- 3,3-Bis-fluormethyl-oxetan

- 3,3-bis-fluoromethyl-oxetane

- AB71734

- AK134335

- CTK8D3977

- HT159

- RP08507

- SureCN2526276

-

- インチ: InChI=1S/C5H8F2O/c6-1-5(2-7)3-8-4-5/h1-4H2

- InChIKey: MSXYVRFANVULOQ-UHFFFAOYSA-N

- ほほえんだ: FCC1(CF)COC1

計算された属性

- せいみつぶんしりょう: 122.05434

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 9.23

3,3-Bis(fluoromethyl)oxetane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-5G |

3,3-bis(fluoromethyl)oxetane |

338-61-4 | 95% | 5g |

¥ 15,364.00 | 2023-04-13 | |

| TRC | B059880-25mg |

3,3-Bis(Fluoromethyl)oxetane |

338-61-4 | 25mg |

$ 450.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-5g |

3,3-bis(fluoromethyl)oxetane |

338-61-4 | 95% | 5g |

¥15365.0 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521921-250mg |

3,3-Bis(fluoromethyl)oxetane |

338-61-4 | 98% | 250mg |

¥4296.00 | 2024-05-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-250MG |

3,3-bis(fluoromethyl)oxetane |

338-61-4 | 95% | 250MG |

¥ 2,052.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-10G |

3,3-bis(fluoromethyl)oxetane |

338-61-4 | 95% | 10g |

¥ 25,608.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-100mg |

3,3-bis(fluoromethyl)oxetane |

338-61-4 | 95% | 100mg |

¥1280.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-1g |

3,3-bis(fluoromethyl)oxetane |

338-61-4 | 95% | 1g |

¥5121.0 | 2024-04-20 | |

| Ambeed | A711410-1g |

3,3-Bis(fluoromethyl)oxetane |

338-61-4 | 97+% | 1g |

$1160.0 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521921-1g |

3,3-Bis(fluoromethyl)oxetane |

338-61-4 | 98% | 1g |

¥6145.00 | 2024-05-18 |

3,3-Bis(fluoromethyl)oxetane 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

338-61-4 (3,3-Bis(fluoromethyl)oxetane) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 503537-97-1(4-bromooct-1-ene)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Amadis Chemical Company Limited

(CAS:338-61-4)3,3-Bis(fluoromethyl)oxetane

清らかである:99%

はかる:1g

価格 ($):637.0